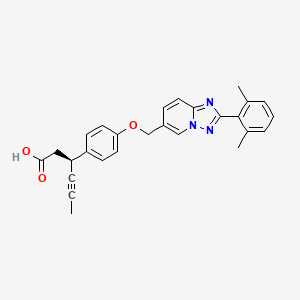

LY3104607

Description

Contextualization of G Protein-Coupled Receptor 40 (GPR40/FFAR1) as a Therapeutic Research Target

G Protein-Coupled Receptor 40 (GPR40), also identified as Free Fatty Acid Receptor 1 (FFAR1), is a class A G-protein coupled receptor. newdrugapprovals.orgnih.govnih.gov This receptor is primarily activated by medium- and long-chain fatty acids, which function as its endogenous ligands. newdrugapprovals.orgnih.govnih.gov GPR40 is notably expressed in pancreatic β-cells, enteroendocrine cells in the intestine (specifically L and K cells), and the brain. newdrugapprovals.orgnih.govnih.gov

The physiological significance of GPR40 lies in its involvement in glucose homeostasis and metabolic regulation. In pancreatic β-cells, activation of GPR40 amplifies glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov This mechanism is glucose-dependent, meaning that GPR40 activation primarily enhances insulin release when glucose levels are elevated. nih.gov Furthermore, GPR40 activation in intestinal enteroendocrine cells mediates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). newdrugapprovals.org These incretins play a crucial role in potentiating insulin secretion and regulating appetite and glucose metabolism. newdrugapprovals.org Given these critical functions in glucose metabolism and insulin secretion, GPR40 has garnered significant attention as a promising therapeutic target, particularly for metabolic disorders like type 2 diabetes mellitus (T2DM). newdrugapprovals.orgnih.gov

Rationale for GPR40 Agonist Development in Metabolic Research

Type 2 diabetes mellitus is a complex metabolic disease characterized by both insulin resistance and a progressive decline in pancreatic β-cell function, leading to impaired insulin secretion. The development of therapeutic agents targeting GPR40 is driven by the potential to address the impaired insulin secretion component of T2DM. Agonists that activate GPR40 can enhance insulin release from pancreatic β-cells, and importantly, this effect is largely glucose-dependent. nih.gov This glucose-dependent mechanism is advantageous as it may reduce the risk of hypoglycemia, a common side effect associated with some other classes of insulin secretagogues, such as sulfonylureas.

Beyond direct effects on β-cells, GPR40 agonists also stimulate the release of incretin hormones from the gut. newdrugapprovals.org Increased levels of GLP-1 and GIP further contribute to improved glucose control by promoting insulin secretion and potentially offering other metabolic benefits, including effects on body weight. newdrugapprovals.org Preclinical studies have consistently shown that activation of GPR40 can lead to improved glucose control in various models of metabolic dysfunction. While some GPR40 agonists have faced challenges in clinical development, notably the termination of studies for TAK-875 due to liver toxicity, the fundamental rationale for targeting GPR40 remains compelling due to its physiological role in glucose-dependent insulin secretion and incretin release. newdrugapprovals.org Ongoing research focuses on developing novel GPR40 agonists with improved safety profiles while retaining the beneficial effects on glucose metabolism. newdrugapprovals.org

Overview of LY3104607 as a GPR40 Agonist in Preclinical Investigation

This compound is a chemical compound that has been identified and investigated as a potent and selective agonist for GPR40. Its discovery and preclinical characterization were undertaken as part of a research program aimed at developing orally bioavailable GPR40 agonists with properties suitable for once-daily administration in individuals with T2DM. The preclinical investigation of this compound has been detailed in scientific literature.

Preclinical studies have demonstrated the functional potency of this compound and its ability to stimulate glucose-dependent insulin secretion in primary rat islets. Furthermore, in glucose tolerance test (GTT) studies conducted in preclinical models, this compound showed potent, efficacious, and durable dose-dependent reductions in glucose levels. The development of this compound involved structural modifications aimed at optimizing its pharmacokinetic properties, including improving clearance and oral bioavailability, and moving away from structural features associated with earlier GPR40 agonist candidates. These efforts resulted in a compound exhibiting low clearance, a low volume of distribution, and high oral bioavailability across different species evaluated in preclinical studies. The favorable combination of enhanced pharmacological activity and desirable pharmacokinetic attributes supported the continued investigation of this compound as a potential therapeutic candidate for lowering glucose levels. This compound is recognized among a group of GPR40 agonists that have advanced into preclinical or clinical stages of development.

Preclinical Findings for this compound

| Preclinical Observation | Finding | Source(s) |

| Functional Potency | Demonstrated functional potency as a GPR40 agonist. | |

| Glucose-Dependent Insulin Secretion (GDIS) | Stimulated GDIS in primary rat islets. | |

| Glucose Lowering in GTT Studies | Showed potent, efficacious, and durable dose-dependent reductions. | |

| Pharmacokinetic Properties (Clearance) | Exhibited low clearance in multiple species. | |

| Pharmacokinetic Properties (Volume of Dist) | Showed low volume of distribution in multiple species. | |

| Pharmacokinetic Properties (Oral Bioavail) | Demonstrated high oral bioavailability in multiple species. | |

| LCMS m/z [M + H]+ | Calculated: 439.5; Found: 439.2. | |

| Molecular Weight | 439.515 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIWCHYTKOPHPS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795232-22-2 | |

| Record name | LY-3104607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795232222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3104607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OH4RUC1V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Design Principles of Ly3104607

Initial Compound Design Strategies for GPR40 Agonists

Initial strategies for designing GPR40 agonists often drew inspiration from the endogenous ligands, which are medium to long-chain fatty acids such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and linoleic acid. acs.org Historically, synthetic GPR40 agonists were designed to mimic the structure of fatty acids, typically featuring an acidic headgroup and a hydrophobic tail. acs.org The β-position to the carboxylic acid group was identified as a site where small residues could be substituted or cyclized to an aromatic ring. acs.org These early compounds were generally highly lipophilic and relatively planar, reflecting the nature of the free fatty acid leads and the lipophilic character of the GPR40 binding site. acs.org

Challenges with historical GPR40 agonists included high plasma protein binding and high intrinsic clearance, often due to phase 2 hepatocyte conjugative metabolism, which could lead to low free drug concentrations at the target. acs.org Additionally, issues with multiple binding sites, differential signaling pathways, and lack of selectivity against peroxisome proliferator-activated receptors (PPARs) complicated the in vitro/in vivo correlation needed for rational drug design. acs.org

Lead Identification and Optimization Approaches for LY3104607

The lead identification process for this compound and related compounds involved hypothesis-driven structural modifications starting from endogenous fatty acids. acs.orgresearchgate.netresearchgate.net The focus was on identifying sites where polar functionalities could be tolerated within a more conformationally constrained and functionalized analogue of DHA. acs.orgresearchgate.net This approach led to the identification of spiropiperidine and tetrahydroquinoline acid derivatives as initial lead series. nih.govacs.orgresearchgate.net

Hypothesis-Driven Structural Modification in this compound Development

Hypothesis-driven structural modifications were central to the development of this compound. nih.govacs.orgdrugapprovalsint.comacsmedchem.orgnewdrugapprovals.org A key hypothesis focused on moving away from a zwitterion-like structure to address issues like lowering clearance and improving the maximum absorbable dose. nih.govacs.orgdrugapprovalsint.comnewdrugapprovals.org Modifications were also aimed at mitigating metabolic liabilities such as N-dealkylation and O-dealkylation. nih.govacs.orgdrugapprovalsint.comnewdrugapprovals.org

These targeted modifications led to the discovery of triazolopyridine acid derivatives, which exhibited unique pharmacology and superior pharmacokinetic properties. nih.govacs.orgdrugapprovalsint.comnewdrugapprovals.org For example, incorporating fused heterocycles into spiropiperidine and tetrahydroquinoline acid derivatives was intended to lower clearance and improve absorbable dose. nih.gov The incorporation of a thiophene (B33073) linker in some related compounds appeared to suppress O-dealkylation but introduced N-dealkylation as a significant metabolic pathway, highlighting the iterative nature of structural optimization based on observed metabolic profiles. acs.orgnih.gov

The openness of the GPR40 binding pocket, which could accommodate bulky and conformationally restricted polar groups, informed the strategy of introducing such groups into the tail region to achieve selectivity against PPARs, which have relatively flat and enclosed binding pockets. researchgate.net

Synthetic Methodologies Employed in the Preparation of this compound and its Derivatives

While detailed synthetic routes for this compound are not extensively described in the provided snippets beyond general statements about its preparation, the synthesis of related triazolopyridine acid derivatives and other GPR40 agonists in the same research program involved multi-step procedures. nih.govdrugapprovalsint.comacs.orgnewdrugapprovals.org For instance, the preparation of some spiropiperidine derivatives involved reacting a spiropiperidine with a benzyl (B1604629) bromide using a base. acs.org Subsequent steps could include hydrolysis of ester groups to yield the carboxylic acid derivatives. drugapprovalsint.com

General methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, the core heterocyclic system in this compound, have been reported, including microwave-mediated, catalyst-free methods involving enaminonitriles and benzohydrazides. researchgate.netmdpi.comdntb.gov.ua While these general methods illustrate possible approaches to the triazolopyridine core, the specific synthesis of this compound would involve the precise assembly of its distinct substituents and stereochemistry. Preparations mentioned for related compounds involve steps like dissolving intermediates in solvents, heating, filtration, cooling, and crystallization to obtain the final product. newdrugapprovals.org

Molecular and Cellular Pharmacology of Ly3104607

GPR40 Target Engagement and Selectivity Profiling of LY3104607

This compound demonstrates potent and selective agonist activity at the GPR40 receptor medchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.commedchemexpress.com. Studies have shown that this compound binds to GPR40 with a reported Ki of 15 nM dcchemicals.comchemsrc.com. Its selectivity profile indicates a preference for GPR40 over other related receptors medchemexpress.com. For example, other GPR40 agonists have shown selectivity over receptors like FFA2, FFA3, and PPARγ medchemexpress.comchemsrc.com. While this compound is described as selective, specific data on its selectivity against a broad panel of targets beyond GPR40 is not extensively detailed in the immediate search results, though the context of its development suggests a focus on GPR40 due to its role in glucose homeostasis nih.govnewdrugapprovals.org.

Characterization of Ligand Binding Sites for this compound (e.g., Allosteric Modulation)

GPR40 has been shown to possess multiple binding sites, including an orthosteric site and allosteric sites acs.orgresearchgate.net. Endogenous ligands like fatty acids are thought to bind to the orthosteric site, while synthetic agonists can interact with allosteric sites researchgate.net. Research suggests that allosteric binding may be a viable mode of action for GPR40 agonists newdrugapprovals.orgnewdrugapprovals.org. Some synthetic GPR40 agonists, such as TAK-875, are known to be allosteric modulators rhhz.net. While the search results indicate that this compound is a potent GPR40 agonist, they also mention that allosteric binding is a suggested mode of action for GPR40 agonists in general newdrugapprovals.orgnewdrugapprovals.org. One source explicitly refers to Fasiglifam (TAK-875) as an allosteric activator and notes that the crystal structures of FFAR1 bound to allosteric activators like Fasiglifam/TAK-875 have been resolved rhhz.net. Another source mentions that the allosteric site, targeted by synthetic full agonists, can stabilize the receptor's intracellular loop, enhancing G protein activation researchgate.net. While this compound is a synthetic agonist, the precise details of its binding site (orthosteric, allosteric, or both) are not explicitly detailed in the provided snippets, although the general discussion of allosteric modulation for GPR40 agonists is present.

Intracellular Signaling Cascades Mediated by this compound Activation

Activation of GPR40 by agonists like this compound triggers intracellular signaling cascades that are crucial for its biological effects, particularly in pancreatic beta cells. These pathways primarily involve G protein coupling and subsequent modulation of downstream effectors.

G Protein-Coupled Signaling Pathways (Gαq, Gαs)

GPR40 is known to couple predominantly to the Gαq/11 protein pathway nih.govnih.govmdpi.com. Activation of Gαq leads to the activation of phospholipase C (PLC) nih.govphysiology.org. While Gαq signaling is considered the primary pathway, Gαs activation has also been observed, particularly with certain agonists or in specific cell types like enteroendocrine cells researchgate.netmdpi.comfrontiersin.org. Some synthetic agonists, referred to as AgoPAMs (Positive Allosteric Modulation agonists) or full agonists, can induce both Gαq and Gαs pathways researchgate.netmdpi.comfrontiersin.org. Gαs activation stimulates adenylyl cyclase, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) mdpi.comfrontiersin.org. The signaling can be pathway-specific or biased depending on the ligand mdpi.com. This compound is described as a potent G protein-coupled receptor 40 agonist medchemexpress.commedchemexpress.commedchemexpress.com.

Modulation of Intracellular Calcium Signaling

A key downstream effect of Gαq activation via GPR40 is the increase in intracellular calcium ([Ca²⁺]i) levels nih.govresearchgate.netmdpi.comphysiology.orgfrontiersin.org. Activation of PLC by Gαq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.gov. IP3 then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, thus increasing [Ca²⁺]i nih.govresearchgate.net. This increase in intracellular calcium is a critical step in the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic beta cells nih.govphysiology.org. This compound has been shown to induce an increase in intracellular calcium flux in HEK293 cells expressing human GPR40, with an EC50 of 119 nM medchemexpress.com.

Here is a data table summarizing the calcium flux data for this compound:

| Compound | Target | Cell Line | Assay | EC50 | Reference |

| This compound | GPR40 | HEK293 | Intracellular calcium flux (Calcium 4 dye) | 119 nM | medchemexpress.com |

Cyclic Adenosine Monophosphate (cAMP) Pathway Activation

While Gαq is the primary coupling partner for GPR40 in beta cells, activation of the Gαs-mediated cAMP pathway has also been linked to GPR40 activation, particularly in enteroendocrine cells mdpi.comfrontiersin.org. Gαs activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP mdpi.comfrontiersin.org. Increased cAMP levels can contribute to enhanced insulin secretion and the release of incretins like GLP-1 mdpi.comfrontiersin.org. Some agonists are capable of activating both Gαq and Gαs pathways, exhibiting biased signaling mdpi.comfrontiersin.org. Specific data on this compound's effect on the cAMP pathway is not explicitly provided in the search results, although the potential for Gαs coupling exists depending on the ligand and cell type.

Beta-Arrestin Recruitment Mechanisms

GPR40 activation can also lead to the recruitment of beta-arrestin proteins acs.orgresearchgate.netrhhz.net. Beta-arrestins are involved in receptor desensitization, internalization, and can also mediate G protein-independent signaling pathways acs.orgresearchgate.net. Studies have evaluated beta-arrestin recruitment as a measure of GPR40 activity acs.orgresearchgate.net. Compounds with potent beta-arrestin responses have been correlated with in vivo activity acs.org. This compound has been shown to activate GPR40-mediated beta-arrestin recruitment in HEK293 cells, with an EC50 of 11 nM medchemexpress.commedchemexpress.com. This indicates that this compound can engage the beta-arrestin pathway downstream of GPR40 activation.

Here is a data table summarizing the beta-arrestin recruitment data for this compound:

| Compound | Target | Cell Line | Assay | EC50 | Reference |

| This compound | GPR40 | HEK293 | Beta-arrestin recruitment (beta-galactosidase reporter gene assay) | 11 nM | medchemexpress.commedchemexpress.com |

The engagement of both G protein-dependent (Gαq/calcium) and beta-arrestin pathways highlights the complex signaling landscape mediated by GPR40 activation and the ability of agonists like this compound to potentially induce biased signaling acs.orgresearchgate.netmdpi.com.

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly concerning its interaction with G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 is predominantly expressed in pancreatic beta cells, insulinoma cell lines, and human islets, playing a significant role in modulating insulin secretion. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org this compound has been identified as a potent and selective agonist of GPR40. newdrugapprovals.orgnewdrugapprovals.orgchemsrc.com

Functional Biological Responses of this compound in Cellular Models

Studies utilizing cellular models, such as primary pancreatic islets and endocrine cell lines, have provided insights into the functional biological responses elicited by this compound through its activation of GPR40.

Glucose-Dependent Insulin Secretion (GDIS) Mechanisms in Pancreatic Islets

This compound has demonstrated functional potency and the ability to stimulate glucose-dependent insulin secretion (GDIS) in primary islets isolated from rats. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgacs.orgnih.govresearchgate.netresearchgate.net The activation of GPR40 by agonists like this compound enhances glucose-induced insulin secretion (GIIS) from pancreatic beta cells. nih.govresearchgate.netresearchgate.netwikipedia.org This glucose-dependent property is a crucial characteristic, suggesting that GPR40 activation promotes insulin release primarily when glucose levels are elevated. rhhz.net

The mechanism by which GPR40 activation potentiates insulin secretion involves intracellular signaling pathways. Activation through the Gq pathway is reported to increase intracellular Ca2+ levels, which facilitates insulin secretion in pancreatic beta cells. nih.gov Furthermore, research suggests that GPR40-mediated potentiation of GIIS involves the IP3R1/STIM1/Orai1 pathway. researchgate.net Studies in insulin-secreting MIN6 cells have shown that the potentiation of GIIS by a GPR40 agonist is abolished by the knockdown of IP3 receptor 1 (IP3R1), stromal interaction molecule 1 (STIM1), or the Ca2+ channel Orai1. researchgate.net This indicates that this pathway plays an important role in initiating store-operated Ca2+ entry (SOCE) and subsequently potentiating GIIS in pancreatic beta cells following GPR40 activation. researchgate.net

Incretin (B1656795) Secretagogue Actions in Endocrine Cells

Beyond its effects on pancreatic beta cells, GPR40 agonists, including this compound, have been associated with stimulating incretin secretion from intestinal endocrine cells. newdrugapprovals.orgnih.govresearchgate.net Incretins, such as glucagon-like peptide-1 (GLP-1), are gut hormones that enhance glucose-stimulated insulin secretion. wikipedia.org

Preclinical Pharmacological Characterization of Ly3104607

In Vitro Efficacy and Potency Assessment of LY3104607

In vitro studies were conducted to characterize the efficacy and potency of this compound at activating the GPR40 receptor and stimulating downstream effects relevant to glucose homeostasis.

Cell-Based Assays (e.g., HEK293 Cells, MIN6 Cells, Primary Rat Islets)

Cell-based assays utilizing various cell lines and primary cells were instrumental in evaluating the in vitro activity of this compound. Studies using HEK293 cells expressing human GPR40 assessed agonist activity through measures such as beta-arrestin recruitment and intracellular calcium flux. medchemexpress.comacs.orgresearchgate.netnih.gov this compound demonstrated agonist activity in these systems. Specifically, in HEK293 cells expressing human PK-tagged GPR40, this compound showed an EC50 of 11 nM in a beta-arrestin recruitment assay. medchemexpress.com

MIN6 cells, a mouse pancreatic beta-cell line, were utilized to evaluate glucose-dependent insulin (B600854) secretion (GDIS). GPR40 agonists, including the class to which this compound belongs, have been shown to potentiate glucose-stimulated insulin secretion in MIN6 cells. researchgate.netnih.gov

Furthermore, this compound demonstrated functional potency and glucose-dependent insulin secretion in primary islets isolated from rats. acs.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnih.govresearchgate.netacs.org GDIS assays using isolated pancreatic islets from rats were performed to confirm this effect. researchgate.net

Biochemical Assays for Receptor Activation

Biochemical assays provided further insight into the mechanism of GPR40 activation by this compound. Beta-arrestin recruitment assays, conducted in HEK293 cells expressing human GPR40, were used to measure receptor activation. medchemexpress.comacs.org this compound exhibited an EC50 of 11 nM in this assay. medchemexpress.com These measurements were found to have better predictability for in vivo activity compared to calcium flux assays in some instances. acs.org

Calcium flux assays, also performed in HEK293 cells expressing GPR40, assessed the increase in intracellular calcium levels upon agonist binding. medchemexpress.comacs.orgresearchgate.netnih.gov Additionally, IP-1 (inositol monophosphate) measurement assays were utilized to assess Gq signaling downstream of GPR40 activation with human GPR40. acs.org IP-1 assays showed better correlation with in vivo activities compared to calcium flux measurements. acs.org

| Assay Type | Cell Line/Source | Target | Measurement | This compound Potency (EC50) | Citation |

| Beta-arrestin recruitment | HEK293 (human GPR40) | Human GPR40 | Beta-galactosidase | 11 nM | medchemexpress.com |

| Glucose-Dependent Insulin Secretion (GDIS) | Primary Rat Islets | GPR40 | Insulin secretion | Functional potency shown | acs.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnih.govresearchgate.netacs.org |

In Vivo Proof-of-Concept Studies in Rodent Models with this compound

In vivo studies in rodent models were conducted to evaluate the proof-of-concept for this compound as a potential glucose-lowering agent.

Assessment of Glucose Modulation in Animal Models

This compound demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels during glucose tolerance test (GTT) studies in rodents. acs.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnih.gov These studies indicated improved glucose control in acute animal models. newdrugapprovals.org this compound also showed glucose lowering effects in Zucker (fa/fa) rats, a model of insulin resistance. acs.org Studies with GPR40 agonists in diabetic animal models have generally shown a reduction in blood glucose levels. researchgate.net

Evaluation of Insulinotropic Effects in Preclinical Settings

Preclinical evaluations confirmed the insulinotropic effects of this compound. The compound demonstrated glucose-dependent insulin secretion (GDIS) in primary islets isolated from rats. acs.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgnih.govresearchgate.netacs.org In vivo, this compound exhibited insulinotropic efficacy. newdrugapprovals.org Significant increases in insulin secretion were observed during preclinical testing with this class of GPR40 agonists. researchgate.netacs.org

Analysis of Pharmacodynamic Markers in Vivo

Analysis of pharmacodynamic markers in vivo provided further evidence of this compound's activity. While not exclusively attributed to this compound in all cited instances, GPR40 agonists, including related compounds, have been shown to induce significant GLP-1 secretion in rodent models, such as in a rodent L-cell line and in normal mice. researchgate.netacs.orgresearchgate.netresearchgate.net The class of GPR40 agonists to which this compound belongs is associated with dual insulinotropic and GLP-1 secretory effects, contributing to glucose lowering. newdrugapprovals.orgmedchemexpress.comfrontiersin.org The aim for compounds like this compound was to achieve durable pharmacodynamic effects to support less frequent dosing. acs.org

Comparative Preclinical Pharmacology of this compound with Other GPR40 Agonists

This compound was developed as part of ongoing efforts to identify potent and selective GPR40 agonists with optimized properties for the treatment of type 2 diabetes mellitus. nih.govnewdrugapprovals.orginvivochem.cn Its discovery followed earlier work on related spiropiperidine and tetrahydroquinoline acid derivatives, such as LY2881835, LY2922083, and LY2922470, from which this compound was derived through structural modifications aimed at improving pharmacokinetic properties. invivochem.cn The earlier compounds (LY2881835, LY2922083, and LY2922470) also demonstrated potent, efficacious, and durable glucose reduction and increased insulin and GLP-1 secretion in preclinical models.

Comparison with other GPR40 agonists highlights the diverse landscape of compounds targeting this receptor. TAK-875 (Fasiglifam) is another well-characterized GPR40 agonist that has been used as a reference compound in various studies. nih.gov TAK-875 is described as a potent, selective, and orally bioavailable GPR40 agonist with reported EC50 values ranging from 14 nM to 72 nM in human GPR40 expressing cells. Its binding affinity (Ki) for human GPR40 is reported as 38 nM, while its affinity for rat GPR40 is lower at 140 nM.

GPR40 agonists can exhibit different signaling profiles, broadly categorized as partial agonists and AgoPAM (allosteric agonist/positive allosteric modulator) or "full" agonists. nih.gov Partial agonists like TAK-875 primarily activate the Gq pathway. nih.gov In contrast, AgoPAM agonists can activate both Gq and beta-arrestin/Gs pathways, potentially leading to enhanced GLP-1 secretion in addition to insulin secretion and, in some preclinical models, improvements in body weight. nih.gov The observed beta-arrestin recruitment by this compound (EC50 108 nM) suggests it engages this pathway, potentially classifying it among agonists with a broader signaling profile than partial agonists. ctdbase.orgnih.gov

Comparative In Vitro Potency of this compound and TAK-875

| Compound | Target | Species | Assay | Value | Unit | Citation |

| This compound | GPR40 | Human | Binding Affinity (Ki) | 15 | nM | ctdbase.org |

| This compound | GPR40 | Human | β-arrestin Recruitment (EC50) | 108 | nM | ctdbase.org |

| TAK-875 | GPR40 | Human | Agonist Activity (EC50) | 72 | nM | |

| TAK-875 Hemihydrate | GPR40 | Human | Agonist Activity (EC50) (CHO cells) | 14 | nM | |

| TAK-875 | GPR40 | Agonist Activity (EC50) | 26 | nM | ||

| TAK-875 | GPR40 | Human | Binding Affinity (Ki) | 38 | nM | |

| TAK-875 | GPR40 | Rat | Binding Affinity (Ki) | 140 | nM |

Structure Activity Relationship Sar and Analog Development of Ly3104607

Impact of Core Structure Modifications on LY3104607 Agonist Activity

Modifications to the core structure were crucial in optimizing GPR40 agonist activity. Early efforts in developing GPR40 agonists involved exploring spiropiperidine and tetrahydroquinoline acid derivatives. nih.govacs.org Hypothesis-driven structural modifications aimed at moving away from zwitterion-like structures were pursued. nih.govacs.org The carboxylic acid function, typically attached via a two-carbon linker to an aromatic ring, was found to be advantageous for activity, particularly a 3-aryl propionic acid structure. acs.orgresearchgate.net A broad range of substituted propionic acid analogs were synthesized and evaluated for their in vitro and in vivo properties. acs.orgresearchgate.net

Strategies for Mitigating Metabolic Instability (e.g., N-dealkylation, O-dealkylation) in this compound Analogs

Metabolic instability, particularly N-dealkylation and O-dealkylation, was a significant challenge in the development of GPR40 agonists. nih.govacs.org Strategies to mitigate these issues were central to the design of improved analogs. For instance, in earlier series, O-dealkylation of a benzyl (B1604629) ether was observed. acs.org The incorporation of certain heterocycles, such as thiophenes, in the linker region appeared to suppress O-dealkylation, although this sometimes introduced N-dealkylation as a significant metabolic pathway. nih.govacs.org

To address clearance related to N- and O-dealkylation and improve solubility in advanced spiropiperidine analogs, a nonspiropiperidine related analogue was designed. acs.org Hypothesis-driven structural modifications specifically focused on mitigating N-dealkylation and O-dealkylation issues led to the development of triazolopyridine acid derivatives with improved pharmacokinetic properties, including lower clearance. nih.govacs.org

Development and Evaluation of Triazolopyridine Acid Derivatives as GPR40 Agonists

The development of triazolopyridine acid derivatives represented a significant step in the optimization of GPR40 agonists, ultimately leading to this compound. nih.govacs.org These derivatives emerged from structural modification efforts aimed at addressing metabolic instability and improving pharmacokinetic profiles. nih.govacs.org this compound itself is a triazolopyridine acid derivative. nih.govacs.org This class of compounds demonstrated unique pharmacology and superior pharmacokinetic properties compared to earlier series. nih.govacs.org this compound showed functional potency and glucose-dependent insulin (B600854) secretion in preclinical studies. nih.govacs.org

Exploration of Fused Heterocycles and Linker Moieties in this compound Series

The incorporation of fused heterocycles and exploration of different linker moieties were key strategies in the design of this compound and related compounds. Fused heterocycles were incorporated into spiropiperidine and tetrahydroquinoline acid derivatives with the aim of lowering clearance and improving the maximum absorbable dose. nih.govacs.org

Various heterocycles were evaluated in the central linker region. acs.org Thiazoles, thiophenes, and furans were found to reduce the extent of O-dealkylation while maintaining on-target potency. acs.org However, introducing polarity into the central linker in some systems was not compatible with maintaining GPR40 potency, leading to a focus on lipophilic groups in this area during certain optimization stages. acs.org

Rational Design Principles Based on GPR40 Binding Pocket Analysis

Rational design principles guided the development of this compound, utilizing insights into the GPR40 binding pocket. The GPR40 receptor has been described as having multiple binding sites, including a site for endogenous ligands and distinct allosteric sites for synthetic agonists. acs.orgfrontiersin.org Analysis of the binding pocket revealed that its openness could accommodate bulky groups in the tail region. acs.org This observation informed the SAR strategy of introducing polar, conformationally restricted groups into the tail region, which also contributed to selectivity against PPARs. acs.org

Advanced Research Methodologies in Ly3104607 Studies

In Vitro Assay Development and Optimization for LY3104607 Characterization

A variety of in vitro assays are crucial for characterizing the activity and potency of GPR40 agonists like this compound. These assays are designed to measure receptor binding, activation of downstream signaling pathways, and functional responses in relevant cell types.

Radioligand binding assays are employed to determine the binding affinity (Ki) of compounds to the GPR40 receptor. These typically involve using a tritiated ([³H])-labeled ligand that competes with the test compound for binding sites on membranes prepared from cells overexpressing recombinant human GPR40. Competitive inhibition curves are generated to calculate the Ki value, indicating the compound's affinity for the receptor.

Functional assays are used to assess the ability of this compound to activate GPR40 and its associated signaling pathways. GPR40 is known to signal through both Gq and beta-arrestin pathways. Assays measuring Gq activation include calcium flux assays and IP-1 accumulation assays. Calcium flux assays detect the increase in intracellular calcium levels following Gq activation. IP-1 accumulation assays measure the accumulation of inositol (B14025) phosphate (B84403) 1, a downstream product of the Gq signaling cascade. Beta-arrestin recruitment assays, often utilizing reporter gene systems such as beta-galactosidase reporter assays in HEK293 cells expressing tagged GPR40, quantify the recruitment of beta-arrestin to the activated receptor nih.gov. These assays help differentiate compounds based on their signaling profiles and can provide insights into potential ligand bias.

Furthermore, glucose-dependent insulin (B600854) secretion (GDIS) assays using primary pancreatic islets from rodents or insulinoma cell lines (e.g., MIN6 cells) are vital for evaluating the functional effect of GPR40 agonists on insulin release sinobiological.cominvivochem.cn. These assays demonstrate the compound's ability to amplify insulin secretion specifically in the presence of elevated glucose concentrations, a key characteristic of GPR40 activation relevant to type 2 diabetes treatment.

Reported in vitro data for this compound indicates potent activity. For instance, this compound has a reported Ki of 15 nM and a beta-arrestin EC50 of 108 nM sinobiological.com.

| Assay Type | Measurement | Purpose |

| Radioligand Binding | Binding affinity (Ki) | Determine compound's affinity for GPR40. |

| Calcium Flux | Intracellular Ca²⁺ increase | Assess Gq pathway activation. |

| IP-1 Accumulation | Inositol phosphate 1 levels | Assess Gq pathway activation. |

| Beta-Arrestin Recruitment | Beta-arrestin translocation/reporter activity | Assess beta-arrestin pathway activation. |

| GDIS (Islets/Cell Lines) | Insulin secretion | Evaluate functional response in insulin-producing cells. |

In Vivo Model Systems for Efficacy Evaluation of GPR40 Agonists

Preclinical in vivo studies are essential to evaluate the efficacy of GPR40 agonists like this compound in living systems, particularly in the context of metabolic diseases such as type 2 diabetes. Rodent models, including rats and mice, are commonly used for this purpose sinobiological.cominvivochem.cn.

Glucose tolerance tests, such as the intraperitoneal glucose tolerance test (IPGTT), are standard procedures to assess the ability of a compound to improve glucose homeostasis sinobiological.cominvivochem.cn. In these studies, animals are administered glucose after receiving the test compound, and blood glucose levels are monitored over time. This compound has demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels during glucose tolerance tests in preclinical species sinobiological.cominvivochem.cn.

Studies also measure the impact of GPR40 agonists on hormone secretion, including insulin and glucagon-like peptide-1 (GLP-1), in vivo sinobiological.com. GPR40 activation in pancreatic beta cells enhances glucose-stimulated insulin secretion, while activation in enteroendocrine cells can stimulate GLP-1 release, both contributing to improved glucose control.

Animal models of metabolic disease, such as diet-induced obese (DIO) mice or genetic models like db/db mice, are utilized to evaluate the efficacy of GPR40 agonists in conditions that mimic aspects of human type 2 diabetes. These models allow for the assessment of longer-term effects on glycemic control and other metabolic parameters.

Molecular Modeling and Computational Approaches in this compound Research

Molecular modeling and computational approaches play a significant role in the research and development of GPR40 agonists by providing insights into the interaction between the compound and its target receptor at an atomic level.

Techniques such as molecular docking are used to predict the binding pose and affinity of this compound within the GPR40 binding site. This helps in understanding how the compound interacts with specific amino acid residues in the receptor, which is crucial for elucidating the structural basis of its potency and selectivity. Computational studies have also explored the possibility of allosteric binding of GPR40 agonists, where the compound binds to a site distinct from the orthosteric fatty acid binding pocket, influencing receptor activity invivochem.cn.

Molecular dynamics simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to study the stability of the binding pose and conformational changes in the receptor upon ligand binding. These simulations can offer valuable information about the activation mechanism of GPR40 by agonists.

Quantitative Structure-Activity Relationship (QSAR) modeling utilizes computational methods to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. This approach helps in identifying key structural features that contribute to potency and can guide the design of novel GPR40 agonists with improved properties.

These computational methods complement experimental data from in vitro assays and contribute to a rational approach for the design, optimization, and understanding of GPR40 agonists like this compound.

Techniques for Target Engagement and Downstream Pathway Analysis

Confirming that a compound engages its intended target in a biological system is critical. For this compound, target engagement involves verifying its interaction with GPR40 in relevant cells and tissues, particularly pancreatic beta cells where GPR40 is highly expressed invivochem.cn.

Methods for assessing target engagement can include radioligand binding assays performed on membranes from target tissues or cells, as mentioned earlier. Additionally, techniques that measure the functional outcome of receptor binding in a cellular context serve as indirect indicators of target engagement.

Analysis of the downstream signaling pathways activated by this compound provides further evidence of target engagement and helps elucidate the mechanism of action. As a GPR40 agonist, this compound activates signaling cascades that lead to enhanced insulin secretion. Techniques for analyzing these pathways include:

Measurement of intracellular calcium: GPR40 activation via the Gq pathway leads to an increase in intracellular calcium concentration, which is a key trigger for insulin granule exocytosis. Calcium imaging techniques can be used to monitor these changes in real-time in pancreatic beta cells.

Assessment of protein kinase C (PKC) activation: The Gq pathway also activates PKC, which plays a role in amplifying insulin secretion. Assays measuring PKC activity or phosphorylation of its substrates can be employed.

Measurement of hormone secretion: Techniques such as ELISA or RIA are used to quantify the release of insulin from pancreatic islets or beta cell lines, as well as incretin (B1656795) hormones like GLP-1 from enteroendocrine cells, in response to this compound stimulation sinobiological.com.

By combining target engagement studies with detailed downstream pathway analysis, researchers can gain a comprehensive understanding of how this compound interacts with GPR40 and elicits its biological effects at the cellular and tissue level.

Conceptual Therapeutic Implications and Future Research Trajectories for Ly3104607

Potential Role of LY3104607 in Regulating Metabolic Homeostasis

GPR40 agonists like this compound are being investigated for their potential to regulate metabolic homeostasis primarily through their effects on glucose-stimulated insulin (B600854) secretion and incretin (B1656795) release researchgate.netdiabetesjournals.orgnih.govnih.gov. Activation of GPR40 in pancreatic beta-cells enhances insulin secretion in a glucose-dependent manner, mediated by an increase in intracellular calcium levels researchgate.netnih.govphysiology.org. This glucose dependency is a key advantage, as it theoretically reduces the risk of hypoglycemia compared to insulin secretagogues that act independently of glucose levels diabetesjournals.org.

Furthermore, GPR40 activation in enteroendocrine L-cells can stimulate the secretion of incretins such as GLP-1 and GIP diabetesjournals.orgnih.gov. These hormones further amplify glucose-dependent insulin secretion and contribute to improved glucose control nih.gov. Some GPR40 agonists, referred to as AgoPAM agonists, can induce both Gαq and Gαs pathways, leading to increased cellular levels of cAMP and the secretion of incretins nih.gov.

Preclinical studies with GPR40 agonists, including this compound, have shown promising results in improving glucose tolerance and reducing hyperglycemia in various rodent models of T2DM researchgate.netnih.govresearchgate.netnewdrugapprovals.org. This compound specifically demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels during glucose tolerance tests in preclinical studies newdrugapprovals.orgnewdrugapprovals.org. The ability of GPR40 agonists to enhance insulin secretion and incretin release suggests a multifaceted approach to restoring metabolic balance in T2DM.

Challenges in GPR40 Agonist Design and Development for Improved Therapeutic Index

Despite the promising therapeutic potential, the development of GPR40 agonists has faced significant challenges, particularly in achieving an improved therapeutic index researchgate.netnih.govresearchgate.net. The most notable setback was the termination of phase III clinical trials for TAK-875 (fasiglifam), another potent and selective GPR40 agonist, due to observed liver toxicity chemsrc.comresearchgate.netnih.govresearchgate.netwikipedia.orgresearchgate.net. This highlighted the need for careful consideration of potential off-target effects and mechanisms of toxicity during the design and development process nih.govresearchgate.netresearchgate.net.

Several mechanisms have been proposed to explain the drug-induced liver injury associated with some GPR40 agonists, including acyl glucuronidation, inhibition of mitochondrial respiration, and effects on hepatobiliary transporters researchgate.netnih.govresearchgate.net. The highly lipophilic nature of many early GPR40 agonists was also a challenge, potentially leading to issues with pharmacokinetics and increased risk of off-target interactions acs.orgfrontiersin.org.

Designing agonists that selectively target GPR40 without significantly activating other related receptors or interfering with vital cellular processes has been a key hurdle frontiersin.org. Furthermore, understanding the specific signaling pathways mediated by different GPR40 agonists (e.g., G protein-dependent versus β-arrestin-dependent signaling) and their correlation with efficacy and potential adverse effects is crucial for designing safer molecules nih.govacs.org.

Strategies for Enhancing Preclinical Efficacy and Selectivity of this compound

Strategies employed to enhance the preclinical efficacy and selectivity of GPR40 agonists like this compound have focused on optimizing their chemical structure and pharmacokinetic properties newdrugapprovals.orgnewdrugapprovals.orgacs.org. For this compound, hypothesis-driven structural modifications were made to move away from zwitterion-like structures and mitigate issues like N-dealkylation and O-dealkylation, leading to triazolopyridine acid derivatives with improved properties newdrugapprovals.org.

Efforts have been directed towards designing compounds with optimized potency for GPR40 and improved pharmacokinetic profiles, including low clearance, favorable volume of distribution, and high oral bioavailability newdrugapprovals.orgnewdrugapprovals.org. This compound demonstrated these improved pharmacokinetic properties in preclinical species newdrugapprovals.orgnewdrugapprovals.org.

Enhancing selectivity involves ensuring that the compound primarily interacts with GPR40 at therapeutic concentrations and has minimal activity at other receptors or enzymes chemsrc.commedchemexpress.commedchemexpress.commedchemexpress.comfrontiersin.org. Preclinical evaluations include assessing selectivity against a panel of other GPCRs, kinases, proteases, and nuclear receptors like PPARs medchemexpress.comfrontiersin.orgacs.org. Studies evaluating β-arrestin recruitment have also been used to understand the signaling bias of GPR40 agonists and its potential correlation with in vivo activity acs.org.

Unexplored Research Avenues and Future Analog Development of GPR40 Agonists

The challenges encountered in the development of earlier GPR40 agonists have paved the way for exploring new research avenues and strategies for future analog development. One approach is the design of gut-restricted GPR40 agonists, which aims to reduce systemic exposure and potentially minimize off-target toxicities, particularly liver-related issues nih.govresearchgate.net. This strategy leverages the presence of GPR40 in enteroendocrine L-cells in the gut, where their activation can stimulate incretin release and contribute to glucose control with potentially reduced systemic side effects nih.govresearchgate.net.

Further research is needed to fully understand the complex signaling pathways mediated by GPR40 and how different agonists might differentially activate these pathways (biased agonism) to achieve desired therapeutic effects while avoiding adverse ones nih.govacs.org. Exploring allosteric binding sites on GPR40, which are distinct from the orthosteric site where endogenous fatty acids bind, represents another avenue for developing agonists with unique pharmacological profiles newdrugapprovals.orgfrontiersin.orgacs.org.

Analog development is also focusing on designing compounds with improved metabolic stability and reduced potential for forming reactive metabolites that could contribute to toxicity researchgate.netnih.govresearchgate.netnih.gov. Introducing small, nature-inspired acyclic structural fragments has been explored to retain high potency while potentially improving the safety profile researchgate.net.

Q & A

Q. What is the mechanistic rationale for targeting GPR40 with LY3104607 in type 2 diabetes mellitus (T2DM)?

this compound is a selective G protein-coupled receptor 40 (GPR40) agonist designed to enhance glucose-dependent insulin secretion (GDIS) in pancreatic β-cells. GPR40 activation amplifies intracellular calcium signaling in response to elevated glucose levels, promoting insulin release without inducing hypoglycemia. Researchers should validate GDIS using in vitro assays (e.g., primary rat islets) and confirm receptor specificity via competitive binding studies against related GPCRs .

Q. How were structural modifications of this compound optimized to improve pharmacokinetics (PK)?

The compound evolved from zwitterion-like spiropiperidine derivatives (e.g., compounds 1–3) to triazolopyridine acid derivatives. Key modifications included:

- Reducing clearance : Mitigating N-dealkylation and O-dealkylation by stabilizing metabolically labile sites.

- Enhancing absorption : Adjusting logD and solubility to maximize the maximum absorbable dose (Dabs). Researchers should employ in vitro metabolic stability assays (e.g., liver microsomes) and in vivo PK studies across species to validate improvements .

Q. What experimental models are appropriate for evaluating this compound's efficacy?

- Preclinical : Oral glucose tolerance tests (OGTT) in rodents to assess acute glucose-lowering effects.

- Mechanistic : Primary islet cultures to measure insulin secretion under varying glucose concentrations.

- Safety : Chronic toxicity studies in non-rodent species (e.g., dogs) to monitor off-target effects. Data from these models should be cross-validated with clinical biomarkers (e.g., HbA1c, C-peptide) during translational phases .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Example contradiction: High GDIS potency in rat islets but suboptimal glucose reduction in early-phase trials. Methodological approach :

- Perform species-specific receptor affinity assays to identify interspecies variability in GPR40 binding .

- Use physiologically based pharmacokinetic (PBPK) modeling to correlate exposure levels with pharmacodynamic responses.

- Analyze clinical trial data for patient stratification (e.g., β-cell function heterogeneity) .

Q. What strategies are recommended for comparative analysis of this compound with other GPR40 agonists (e.g., Fasiglifam, TAK-875)?

- Structural comparison : Overlay crystal structures (if available) to identify critical binding motifs.

- Functional profiling : Compare GDIS EC₅₀ values, PK parameters (e.g., half-life, bioavailability), and safety margins (e.g., hepatotoxicity risk).

- Clinical trial meta-analysis : Aggregate phase I/II data to assess therapeutic windows and failure modes .

Q. How should translational challenges in this compound development be addressed?

Key challenges :

- Species differences : Rodent GPR40 may exhibit distinct signaling bias vs. human receptors. Validate using humanized models or ex vivo human islets.

- Durability of effect : Monitor insulin secretory capacity in long-term in vivo studies to predict sustained efficacy.

- Biomarker selection : Combine dynamic OGTT results with continuous glucose monitoring (CGM) in early-phase trials .

Methodological Guidance for Contradiction Analysis

- Prioritize principal contradictions : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables impacting efficacy (e.g., dose, patient subpopulations) .

- Leverage multi-omics data : Integrate transcriptomic/proteomic profiles to identify off-target pathways affecting this compound’s safety or potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.